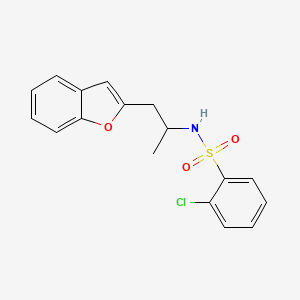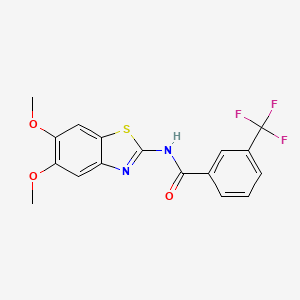
N-(1-乙基-2-氧代-1,2,3,4-四氢喹啉-6-基)-1-(间甲苯基)甲磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives typically involves various strategic approaches, including condensation reactions, cyclization processes, and functional group transformations. The specific methods for synthesizing N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide are not detailed in the provided literature. However, analogous compounds, such as 6-(omega-methanesulfonylthioalkoxy)-2-N-methyl-1,2,3,4-tetrahydroisoquinolines, have been synthesized through reactions involving methanesulfonyl chloride and various bases or nucleophiles to introduce the methanesulfonyl group, indicating potential pathways for synthesis (Heinonen et al., 1998).
Molecular Structure Analysis
Molecular and supramolecular structures of similar compounds, such as N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide, have been reported, showcasing various conformational aspects and hydrogen bonding patterns that could be relevant for the tetrahydroquinoline derivative . These studies highlight the importance of N-H...N hydrogen bonding in determining the molecular conformation and the intermolecular interactions that dictate the crystal packing (Jacobs et al., 2013).
Chemical Reactions and Properties
Tetrahydroquinolines often participate in electrophilic substitution reactions, cyclization, and various other chemical transformations. For example, the synthesis of bis(indolyl)methanes via electrophilic substitution reactions of indoles with aldehydes and ketones, catalyzed by aminosulfonic acid under ultrasound, demonstrates the reactivity of the methanesulfonyl group and its potential in facilitating diverse chemical reactions (Li et al., 2006).
Physical Properties Analysis
The physical properties of tetrahydroquinoline derivatives, including their melting points, boiling points, solubility, and crystal structure, are influenced by their molecular structure. While specific data for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide are not provided, analogous compounds exhibit distinct physical properties that can be inferred based on structural similarities. For instance, the crystal structure analysis of related compounds provides insights into the solid-state properties, such as molecular packing and hydrogen bonding patterns, that could be expected for the compound of interest.
Chemical Properties Analysis
The chemical properties of tetrahydroquinoline derivatives are characterized by their reactivity towards various chemical reagents, stability under different conditions, and the ability to undergo specific transformations. The methanesulfonamide group, in particular, imparts unique reactivity patterns, enabling these compounds to participate in sulfonation reactions, act as intermediates in synthesis, and exhibit specific biological activities. The synthesis and elimination pathways of dihydroquinoline sulfonamides, for example, highlight the versatility of the methanesulfonyl group in chemical synthesis (Ametsetor et al., 2023).
科学研究应用
广谱抗菌剂
该化合物已被确认为一种广谱抗菌剂,对实验感染具有活性,表明由于其毒理学和药代动力学特性,有潜力用于全身感染的治疗(Goueffon et al., 1981)。
合成方法
已进行了关于该化合物的N-酰基和N-甲磺酰衍生物的形成和反应的研究,突出了其在氧化过程中对某些化合物的定量生产中的作用(Hoshino, Suzuki, & Ogasawara, 2001)。
酶相互作用研究
研究表明,与相关化合物甲磺酰氟相比,甲磺酰氟化合物作为乙酰胆碱酯酶的氧二磷酸(酸转移)抑制剂,突显了该化合物在酶相互作用研究中的潜力(Kitz & Wilson, 1963)。
催化活性
对光学活性的N-C轴向手性四氢喹啉的研究表明,甲磺酸的添加显著降低了手性轴周围旋转的障碍,表明该化合物在催化和分子运动研究中具有潜在应用(Suzuki et al., 2015)。
金属介导的抑制研究
已确定喹啉磺胺类化合物在针对蛋氨酸氨肽酶的研究中作为有效的抑制剂,为与酶功能和潜在治疗靶点相关的金属介导的抑制机制提供了见解(Huang et al., 2006)。
属性
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-21-18-9-8-17(12-16(18)7-10-19(21)22)20-25(23,24)13-15-6-4-5-14(2)11-15/h4-6,8-9,11-12,20H,3,7,10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYACHMTQBHSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[2-[[5-(Benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzamide](/img/structure/B2483137.png)
![N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2483139.png)
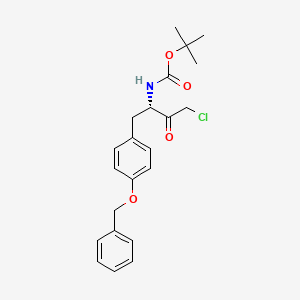
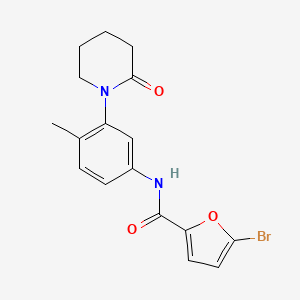
![2,4,6-trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2483143.png)
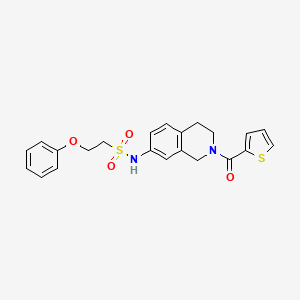
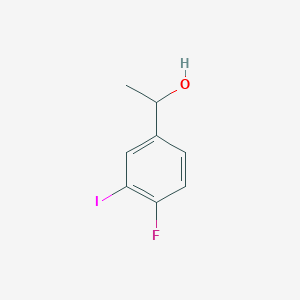
![3-Propan-2-yl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2483147.png)
![(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2483148.png)
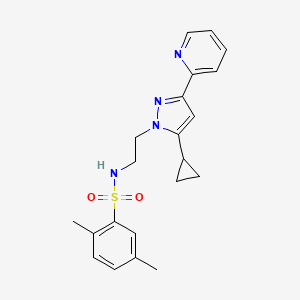
![2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2483156.png)

